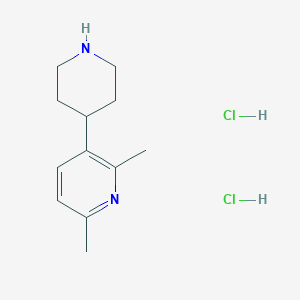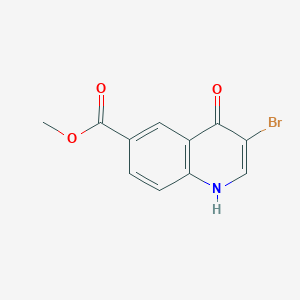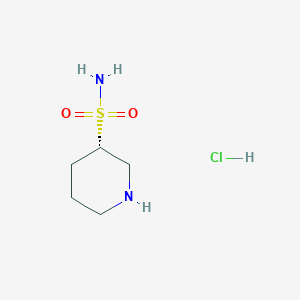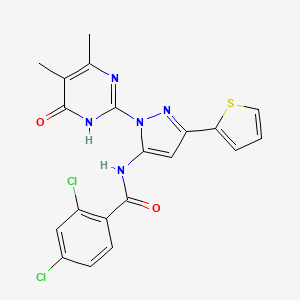
2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, has been a topic of interest in recent scientific literature . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2.2ClH/c1-2-10(8-12-5-1)9-4-6-11-7-4-9;;/h1-2,5,8-9,11H,3-4,6-7H2;2*1H . This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis
The molecular weight of this compound is 263.21 . It is a solid at room temperature .Scientific Research Applications
Synthetic Methodologies
The development of novel synthetic routes to create complex molecules is a fundamental aspect of chemical research. For instance, the synthesis of diamines like 3-(pyrrolidin-1-yl)piperidine showcases the importance of structurally similar compounds in medicinal chemistry, offering a novel method for the synthesis based on the exhaustive catalytic hydrogenation of related pyrrolylpyridines (Smaliy et al., 2011). Similarly, compounds related to 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride serve as intermediates in synthesizing other complex molecules, such as lafutidine (Shen Li, 2012), highlighting the compound's role in pharmaceutical synthesis.
Medicinal Chemistry and Biological Applications
In medicinal chemistry, the structural motifs present in this compound are instrumental in designing molecules with specific biological activities. The synthesis and evaluation of pyridine derivatives as insecticides illustrate the potential of these compounds in developing new pest control agents with significant activity compared to established insecticides (Bakhite et al., 2014).
Materials Science and Optical Properties
The exploration of trisheterocyclic systems with electron-donating amino groups, including piperidine, reveals their structure-dependent and environment-responsive optical properties. These compounds, melting without thermal decomposition and displaying unique fluorescence properties, are of interest for applications in materials science and photophysics (Palion-Gazda et al., 2019).
Corrosion Inhibition
The application of piperidine derivatives in corrosion inhibition on iron surfaces is another fascinating aspect of the research on related compounds. Quantum chemical and molecular dynamic simulation studies predict the inhibition efficiencies of these derivatives, highlighting their potential in protecting metallic materials from corrosion (Kaya et al., 2016).
Safety and Hazards
Future Directions
The future directions for research on 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride and similar compounds are vast. Piperidine derivatives are among the most important synthetic fragments for designing drugs , and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
2,6-dimethyl-3-piperidin-4-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11;;/h3-4,11,13H,5-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCBPKQFHZCFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CCNCC2)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)


![3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}-N-(4-FLUOROPHENYL)PROPANAMIDE](/img/structure/B2668155.png)
![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2668160.png)
![methyl 2-(2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2668161.png)
![(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one](/img/structure/B2668162.png)

![2-iodo-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2668167.png)
![4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2668169.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2668171.png)
